![molecular formula C19H17F3N2O3 B3019088 methyl 1-((2-(trifluoromethyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396559-81-1](/img/structure/B3019088.png)
methyl 1-((2-(trifluoromethyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound of interest, methyl 1-((2-(trifluoromethyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is a core structural element in several peptide-based drugs and biologically active compounds . The Tic derivatives, including the compound , are of significant interest due to their medicinal properties and the presence of the trifluoromethyl group, which often imparts unique physical and chemical properties to the molecule.
Synthesis Analysis
The synthesis of related dihydroquinoline derivatives typically involves the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide, which proceeds efficiently in alcoholic solvents, particularly tert-butyl alcohol . While the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied, with adjustments for the introduction of the trifluoromethyl group and the specific carbamoyl moiety.
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylates, has been established by X-ray structural analysis . This analysis provides insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound is likely to undergo chemical reactions typical of dihydroquinoline derivatives. For instance, the reaction of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with amino acid ester hydrochloride in the presence of triethylamine has been used to develop related quinoline amino acid esters . Such reactions are key for further functionalization of the molecule and for the preparation of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinoline derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can affect the compound's lipophilicity, which is important for its pharmacokinetic properties . The antibacterial activity of similar compounds, such as substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, has been tested, indicating the potential for the compound to exhibit biological activity . Additionally, the preparation of related compounds like 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involves steps such as acyl-chlorination and cyclopropylamine replacement, which could be relevant for the synthesis and property tuning of the compound of interest .
Scientific Research Applications
Synthesis Techniques and Derivatives
EPC-Synthesis of Tetrahydroisoquinolines : This research highlights the diastereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, which are crucial for producing various alkaloids, including (+)-corlumine. The process emphasizes stereoselective addition and provides a comparative study with other synthetic methods for enantiomerically pure derivatives (Huber & Seebach, 1987).
Ru-catalyzed C-H Functionalization : This study involves the synthesis of isoquinoline-1-carboxylates and isoindoline-1-carboxylates through Ru-catalyzed C-H/N-H oxidative coupling, showcasing a method that tolerates diverse functional groups, leading to the creation of 3,4-disubstituted derivatives (Ruiz et al., 2017).
Heck Reaction Synthesis : This research describes using the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating an innovative approach to creating isoquinoline derivatives, which are significant in pharmaceutical chemistry (Ture et al., 2011).
Hydantoins and Thiohydantoins Derivatives : The study focuses on preparing N-substituted methyl tetrahydroisoquinoline-3-carboxylates and their cyclization to form hydantoins and thiohydantoins. These derivatives are important for developing novel pharmaceutical agents with potential therapeutic applications (Macháček et al., 2006).
Synthesis of Isoquinoline-3-carboxylates : A new general synthesis method for methyl isoquinoline-3-carboxylates from aromatic 1,2-dialdehydes is described, offering a pathway to create derivatives with electron-withdrawing groups on the benzene ring. This method is valuable for producing isoquinolines having varied functionalities (Hiebl et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-[[2-(trifluoromethyl)phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-18(26)24-11-10-12-6-2-3-7-13(12)16(24)17(25)23-15-9-5-4-8-14(15)19(20,21)22/h2-9,16H,10-11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWUVXJNVHAAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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